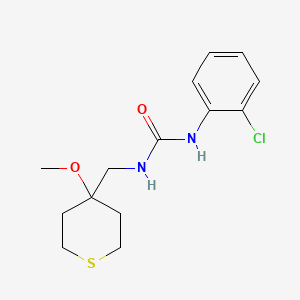
1-(2-chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H19ClN2O2S and its molecular weight is 314.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, a compound with the CAS number 2034487-47-1, is of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19ClN2O2S
- Molecular Weight : 314.83 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its interactions with specific biological targets and its potential therapeutic applications.
Research indicates that this compound may act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Modulation of Neurotransmitter Levels : By affecting neurotransmitter systems, particularly cholinergic pathways, this compound may enhance cognitive functions.
In Vitro Studies
Several in vitro studies have assessed the compound's biological activity:
Case Studies
- Alzheimer's Disease Model : In a study involving a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation. The observed effects were attributed to enhanced cholinergic signaling due to AChE inhibition .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. It was found to upregulate antioxidant enzyme levels, providing a protective effect against neurodegeneration.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. Some key findings include:
- Structural Modifications : Modifying the thiopyran moiety has led to derivatives with improved potency against AChE and better pharmacokinetic profiles.
- Computational Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with AChE, suggesting strong interactions that correlate with observed biological activities .
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPADZPZFKEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














